![molecular formula C9H11N3O B6263049 {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol CAS No. 1339406-37-9](/img/no-structure.png)
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol
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Description
The compound “{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These compounds are typically synthesized using scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol involves the reaction of 1,3-dimethyl-5-nitropyrazole with 2-chloro-3-formylpyridine followed by reduction of the resulting nitro compound and subsequent methylation of the resulting amine.", "Starting Materials": [ "1,3-dimethyl-5-nitropyrazole", "2-chloro-3-formylpyridine", "sodium borohydride", "methyl iodide", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: 1,3-dimethyl-5-nitropyrazole is reacted with 2-chloro-3-formylpyridine in acetonitrile at reflux temperature to yield the corresponding nitro compound.", "Step 2: The nitro compound is reduced using sodium borohydride in water to yield the corresponding amine.", "Step 3: The resulting amine is methylated using methyl iodide and potassium carbonate in acetonitrile to yield {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol." ] } | |
CAS RN |
1339406-37-9 |
Product Name |
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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